molecular formula C8H10Cl2FNO B6607812 2-(3-chloro-2-fluorophenoxy)ethan-1-amine hydrochloride CAS No. 2839138-61-1

2-(3-chloro-2-fluorophenoxy)ethan-1-amine hydrochloride

Cat. No.: B6607812
CAS No.: 2839138-61-1
M. Wt: 226.07 g/mol
InChI Key: WPYRMZDEFZIMBR-UHFFFAOYSA-N
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Description

2-(3-chloro-2-fluorophenoxy)ethan-1-amine hydrochloride is a chemical compound with a molecular formula of C8H10ClFNO·HCl. It is a derivative of phenoxyethanamine, characterized by the presence of both chlorine and fluorine atoms on the phenyl ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-2-fluorophenoxy)ethan-1-amine hydrochloride typically involves the reaction of 3-chloro-2-fluorophenol with ethylene oxide to form 2-(3-chloro-2-fluorophenoxy)ethanol. This intermediate is then reacted with ammonia or an amine source to produce 2-(3-chloro-2-fluorophenoxy)ethan-1-amine. Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-2-fluorophenoxy)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-chloro-2-fluorophenoxy)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(3-chloro-2-fluorophenoxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-chloro-2-fluorophenoxy)ethan-1-amine hydrochloride is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct pharmacological and chemical properties compared to other similar compounds .

Properties

IUPAC Name

2-(3-chloro-2-fluorophenoxy)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFNO.ClH/c9-6-2-1-3-7(8(6)10)12-5-4-11;/h1-3H,4-5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYRMZDEFZIMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)OCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl2FNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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